Superior FZD7 Binding Affinity of Fz7-21 vs. Small-Molecule Inhibitors F7H and SRI 37892
Fz7-21 demonstrates sub-100 nM binding affinity to the FZD7 CRD, with EC50 values of 58 nM for human and 34 nM for mouse receptors, respectively [1]. In contrast, the small-molecule FZD7 antagonist F7H exhibits an IC50 of 1.25 μM, representing a 21-fold lower potency than Fz7-21's human FZD7 EC50 [2]. Similarly, SRI 37892, another small-molecule FZD7 inhibitor, displays an IC50 of 0.66 μM (660 nM) in Wnt/β-catenin assays . This quantitative disparity establishes Fz7-21 as the high-affinity benchmark for FZD7 targeting.
| Evidence Dimension | FZD7 Binding Affinity |
|---|---|
| Target Compound Data | EC50 = 58 nM (human FZD7 CRD); EC50 = 34 nM (mouse FZD7 CRD) |
| Comparator Or Baseline | F7H: IC50 = 1.25 μM (1,250 nM); SRI 37892: IC50 = 0.66 μM (660 nM) |
| Quantified Difference | Fz7-21 is 21.6-fold more potent than F7H (human); 11.4-fold more potent than SRI 37892. |
| Conditions | ELISA-based binding assay for EC50; Wnt reporter assay for comparator IC50 values. |
Why This Matters
Higher binding affinity translates to lower required working concentrations, reducing the risk of off-target effects and conserving material in long-term studies.
- [1] TargetMol. Fz7-21 TFA. Product Datasheet. Accessed 2026. View Source
- [2] MedChemExpress. F7H. Product Datasheet. Accessed 2026. View Source
